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SARS-CoV-2 nsp3-IN-2 -

SARS-CoV-2 nsp3-IN-2

Catalog Number: EVT-12535527
CAS Number:
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2 non-structural protein 3, abbreviated as nsp3, is a critical component of the viral replication machinery and plays a pivotal role in the life cycle of the virus responsible for COVID-19. SARS-CoV-2 nsp3 is the largest non-structural protein encoded by the virus, consisting of 1,945 amino acids and folding into at least 15 distinct domains, including protease and ubiquitin-like domains. Its multifunctionality includes roles in viral replication, immune evasion, and interaction with host cellular machinery .

Source and Classification

SARS-CoV-2 nsp3 is classified under the genus β-coronavirus, which also includes other notable viruses such as SARS-CoV and MERS-CoV. The protein is encoded by the open reading frame 1ab of the viral genome and is essential for forming double-membrane vesicles that house viral replication complexes .

Synthesis Analysis

Methods and Technical Details

The synthesis of compounds targeting SARS-CoV-2 nsp3 typically involves high-throughput screening of existing libraries of small molecules. For instance, a study screened 1,971 FDA-approved compounds to identify inhibitors of the papain-like protease domain within nsp3. This process utilizes techniques such as mass spectrometry and high-performance liquid chromatography to evaluate compound efficacy against viral targets .

The synthesis of specific inhibitors can also involve fragment-based drug discovery approaches. In one study, a crystallographic fragment screen was performed on nsp3's macrodomain, yielding numerous fragment hits that were subsequently optimized into lead compounds with enhanced potency against viral replication .

Molecular Structure Analysis

Structure and Data

The structural analysis of SARS-CoV-2 nsp3 has revealed its complex architecture through techniques such as X-ray crystallography and cryo-electron tomography. Notably, the protein's structure includes various functional domains that interact with both viral RNA and host proteins. The crystal structure of specific domains has been determined to high resolution (1.35 Å), allowing for detailed insights into its molecular interactions .

Key structural features include:

  • Ubiquitin-like domains: Involved in post-translational modifications.
  • Papain-like protease domain: Responsible for cleaving viral polyproteins.
  • SARS-unique domain: Facilitates interactions with host proteins and RNAs .
Chemical Reactions Analysis

Reactions and Technical Details

SARS-CoV-2 nsp3 participates in several biochemical reactions crucial for viral replication. Its papain-like protease activity allows it to cleave polyproteins into functional non-structural proteins necessary for viral assembly. Additionally, it can hydrolyze ubiquitin chains from host proteins, aiding in immune evasion by disrupting host cell signaling pathways .

The enzymatic activity of nsp3 has been characterized using techniques such as fluorescence resonance energy transfer assays to monitor substrate cleavage, providing insights into its catalytic mechanisms.

Mechanism of Action

Process and Data

The mechanism of action for SARS-CoV-2 nsp3 involves several steps:

  1. Viral Polyprotein Processing: nsp3 cleaves viral polyproteins to release functional non-structural proteins.
  2. Immune Evasion: By removing ubiquitin from host proteins, nsp3 interferes with immune signaling pathways.
  3. Formation of Membrane Structures: It facilitates the formation of double-membrane vesicles that protect viral replication complexes from host immune detection .

Data from structural studies indicate that specific interactions between nsp3 domains and viral RNA enhance its role in stabilizing replication complexes within infected cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SARS-CoV-2 nsp3 is characterized by several physical properties:

  • Molecular Weight: Approximately 220 kDa.
  • Solubility: Highly soluble in physiological buffers, which is critical for its functionality.
  • Stability: Exhibits stability under a range of physiological conditions but may require specific conditions (e.g., presence of disulfide bonds) for optimal crystallization during structural studies .

Chemical properties include its ability to interact with various substrates through hydrophobic and ionic interactions due to its diverse domain composition.

Applications

Scientific Uses

SARS-CoV-2 nsp3 has significant implications for therapeutic development:

  • Drug Targeting: As a crucial player in the viral life cycle, it serves as an attractive target for antiviral drug development aimed at inhibiting its protease activity or disrupting its interactions with host proteins.
  • Biomarker Potential: Given its role in immune evasion, components derived from or influenced by nsp3 may serve as biomarkers for COVID-19 progression or response to therapy.
  • Research Tool: Understanding nsp3's structure-function relationships aids in elucidating coronavirus biology and developing broader antiviral strategies against related viruses .

Properties

Product Name

SARS-CoV-2 nsp3-IN-2

IUPAC Name

3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C10H12N4O2/c1-14(5-3-8(15)16)10-7-2-4-11-9(7)12-6-13-10/h2,4,6H,3,5H2,1H3,(H,15,16)(H,11,12,13)

InChI Key

GRUOKIVOQBHPDL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1=NC=NC2=C1C=CN2

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